molecular formula C20H12N2 B13006503 Naphtho[2,3-a]phenazine

Naphtho[2,3-a]phenazine

Cat. No.: B13006503
M. Wt: 280.3 g/mol
InChI Key: OHSIMCYLGPRNRC-UHFFFAOYSA-N
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Description

Naphtho[2,3-a]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-a]phenazine can be synthesized through various methods. One common approach involves the condensation of 2-naphthol with 1,2-diaminobenzene in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water. This reaction proceeds through the intermediate formation of 1,2-naphthoquinone, followed by condensation with 1,2-diaminobenzene to produce the phenazine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of functional groups.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Naphtho[2,3-a]phenazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits antimicrobial and antitumor properties, making it a subject of interest in biological research.

    Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anticancer and antibacterial agents.

    Industry: The compound is used in the development of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of naphtho[2,3-a]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is often attributed to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. The compound may also interact with DNA and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Naphtho[2,3-a]phenazine can be compared with other phenazine derivatives such as:

    Phenazine: The parent compound with a simpler structure.

    Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.

    Phenazine-1-carboxylic acid: Known for its antifungal activity.

This compound is unique due to its extended conjugation and fused ring structure, which enhance its chemical stability and biological activity .

Properties

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

naphtho[2,3-a]phenazine

InChI

InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H

InChI Key

OHSIMCYLGPRNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43

Origin of Product

United States

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